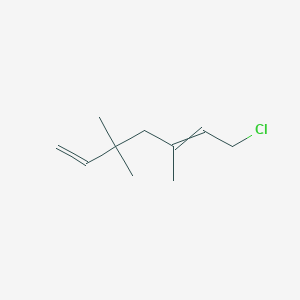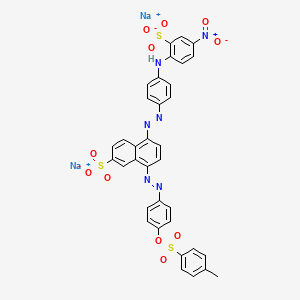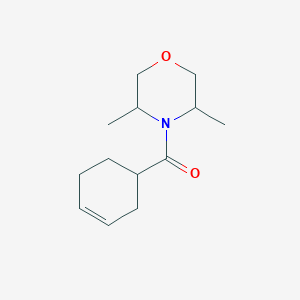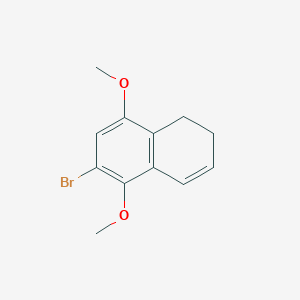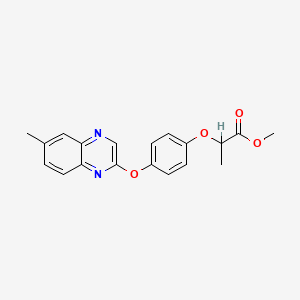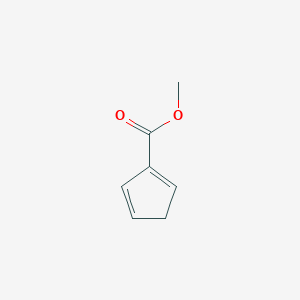
Methyl cyclopenta-1,4-diene-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl cyclopenta-1,4-diene-1-carboxylate is an organic compound with a unique structure that includes a cyclopentadiene ring substituted with a carboxylate ester group
准备方法
Synthetic Routes and Reaction Conditions
Methyl cyclopenta-1,4-diene-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclopentadiene with methyl chloroformate under basic conditions. This reaction typically requires a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid byproduct and drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The starting materials, cyclopentadiene and methyl chloroformate, are fed into the reactor, where they react under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization .
化学反应分析
Types of Reactions
Methyl cyclopenta-1,4-diene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used to substitute the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
科学研究应用
Methyl cyclopenta-1,4-diene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of methyl cyclopenta-1,4-diene-1-carboxylate involves its reactivity as a diene in Diels-Alder reactions. The compound can participate in cycloaddition reactions, forming new cyclic structures. The molecular targets and pathways involved depend on the specific reaction and conditions used .
相似化合物的比较
Methyl cyclopenta-1,4-diene-1-carboxylate can be compared with other similar compounds such as:
Methyl 1-benzylcyclopenta-2,4-diene-1-carboxylate: This compound has a benzyl group instead of a hydrogen atom, leading to different reactivity and applications.
Cyclopentadiene: The parent compound without the ester group, which has different chemical properties and reactivity.
属性
CAS 编号 |
73223-48-0 |
|---|---|
分子式 |
C7H8O2 |
分子量 |
124.14 g/mol |
IUPAC 名称 |
methyl cyclopenta-1,4-diene-1-carboxylate |
InChI |
InChI=1S/C7H8O2/c1-9-7(8)6-4-2-3-5-6/h2,4-5H,3H2,1H3 |
InChI 键 |
KWVWVDRTVFHUQL-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CCC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


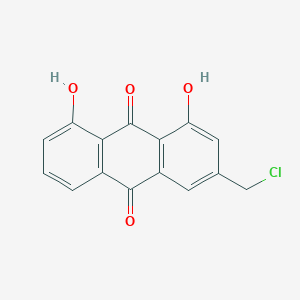
![6-Bromo-4,9-dimethoxy-7-methyl-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14448710.png)
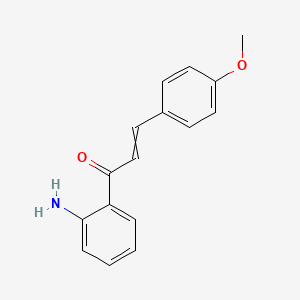
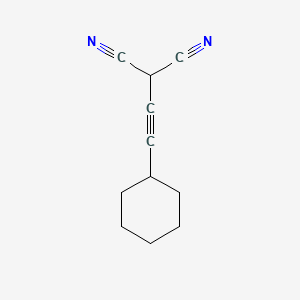
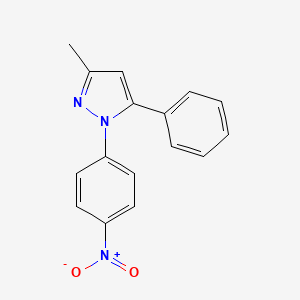
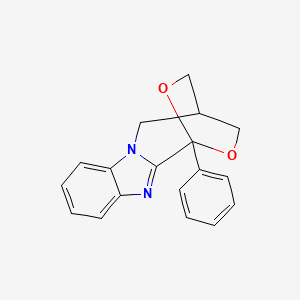
![1-[(4-Methyl-1,3-thiazol-2-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14448742.png)

